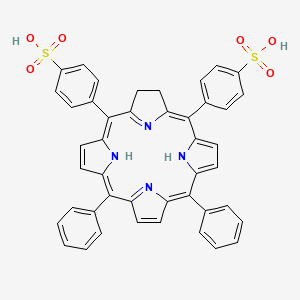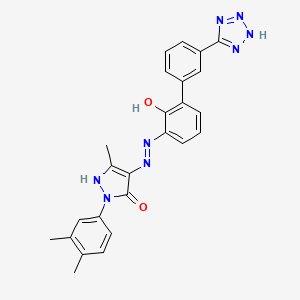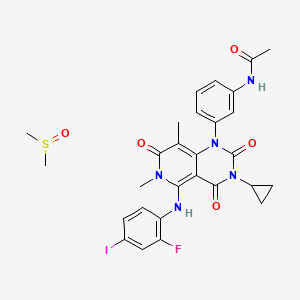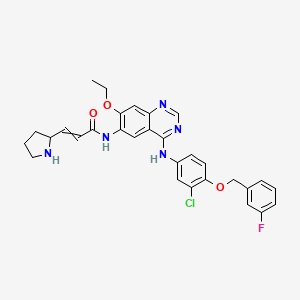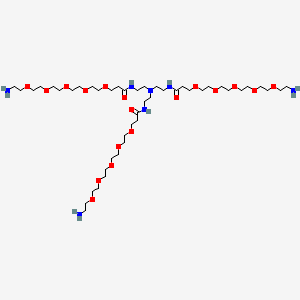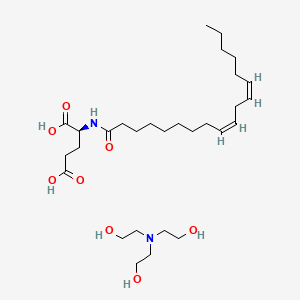
UBP618
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UBP618 is a pan-inhibitor of GluN1/GluN2 receptors.
Aplicaciones Científicas De Investigación
1. Xenobiology and Genetic Alphabet Expansion
UBP618, as part of unnatural base pairs (UBPs), plays a significant role in xenobiology and the expansion of the genetic alphabet. This advancement enables the site-specific incorporation of novel components into DNA, RNA, and proteins, creating vast potential in various fields such as PCR-based diagnostics, high-affinity DNA aptamer generation, and the creation of semi-synthetic organisms (Kimoto & Hirao, 2020).
2. Ubiquitin-Specific Protease Research
In the realm of molecular biology, this compound is connected to the study of ubiquitin-specific protease 18 (USP18), also known as UBP43. This protease is a critical regulator in Toll-like receptor-mediated NF-κB activation in human macrophages. Understanding its function aids in unraveling the mechanisms of inflammatory immune responses and cell survival (Yang et al., 2015).
3. Synthetic Xenobiology
This compound's application extends to synthetic xenobiology, a field that utilizes UBPs for genetic engineering. This technology has paved the way for generating novel DNAs, RNAs, and proteins with enhanced functionalities. It is instrumental in methods like quantitative PCR and DNA aptamer generation (Hamashima, Kimoto, & Hirao, 2018).
4. Biomedical Applications of UWB Radars
While not directly related to this compound, UWB (ultra-wideband) radars, represented by the acronym UWB, offer significant applications in medicine. They are used in cardiac biomechanics assessment, chest movement monitoring, and even in non-invasive biochemical studies of soft tissues (Staderini, 2002).
5. Undergraduate Biology Education
The Undergraduate Biology Research Program (UBRP) is an educational initiative improving undergraduate science education by offering research opportunities. This program enhances students' understanding of the scientific process and promotes interdisciplinary collaborations in a research-intensive university setting (Bender, Ward, & Wells, 1994).
Propiedades
Número CAS |
1333110-86-3 |
|---|---|
Fórmula molecular |
C17H11BrO3 |
Peso molecular |
343.176 |
Nombre IUPAC |
4-Bromo-3-hydroxy-7-phenyl-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H11BrO3/c18-15-13-7-6-11(10-4-2-1-3-5-10)8-12(13)9-14(16(15)19)17(20)21/h1-9,19H,(H,20,21) |
Clave InChI |
UISPFOJJZIPYLC-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(O)C(Br)=C2C=CC(C3=CC=CC=C3)=CC2=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UBP618; UBP-618; UBP 618. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)

